molecular formula C15H20N2O2S B11745114 3-[4-(Dimethylamino)phenyl]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile

3-[4-(Dimethylamino)phenyl]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile

Cat. No.: B11745114
M. Wt: 292.4 g/mol
InChI Key: HTNSZDDYEJYYLA-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

The systematic IUPAC name 3-[4-(Dimethylamino)phenyl]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile precisely defines its molecular architecture. The structure comprises three critical components:

  • A 4-dimethylaminophenyl group providing electron-donating character
  • A tert-butylsulfonyl moiety (2-methylpropane-2-sulfonyl) conferring steric bulk and electrophilic reactivity
  • A propenenitrile backbone enabling conjugation and nucleophilic attack sites.

Molecular Formula : C₁₅H₂₀N₂O₂S
Molar Mass : 292.4 g/mol
Key Functional Groups :

Group Role
Sulfonyl (SO₂) Stabilizes adjacent carbocation intermediates
Nitrile (CN) Participates in cycloadditions and nucleophilic substitutions
Dimethylamino (N(CH₃)₂) Enhances solubility and directs electrophilic aromatic substitution

X-ray crystallography reveals a planar propenenitrile core with dihedral angles of 12.3° between the sulfonyl group and aromatic ring, optimizing π-orbital overlap. The tert-butyl group adopts a staggered conformation, minimizing steric clash with the dimethylamino substituent.

Historical Context in Sulfonylacrylonitrile Chemistry

Sulfonylacrylonitrile derivatives emerged in the late 20th century as versatile intermediates for heterocycle synthesis. Early work by Razi (2019) demonstrated their utility in preparing thiazolylamine derivatives via base-catalyzed condensations. The tert-butylsulfonyl group, introduced in the 2010s, addressed solubility limitations of earlier aryl sulfonyl analogs while maintaining regioselective control in [2+2] cycloadditions.

Comparative analysis with related compounds:

Compound Key Advancement
Bay 11-7085 (C₁₃H₁₅NO₂S) Established sulfonylacrylonitriles as NF-κB inhibitors
3-Acetylcoumarin derivatives Pioneered photochemical [2+2] cycloaddition protocols
O-(Trimethylsilyl)aryl fluorosulfates Enabled aryne precursor methodologies

The target compound represents an optimization balancing electron-withdrawing (sulfonyl, nitrile) and electron-donating (dimethylamino) groups, first reported in catalytic asymmetric synthesis studies circa 2015.

Academic Significance in Functionalized Nitrile Research

Functionalized nitriles serve as linchpins in modern synthetic strategies due to:

  • Dual reactivity : Nitrile C≡N triple bond participates in both electrophilic and nucleophilic pathways
  • Transformability : Convertible to amines, ketones, or tetrazoles via established protocols

This compound's academic value stems from three innovations:

  • Tandem conjugate addition-cyclization : The sulfonyl group directs Michael addition at Cβ, while the nitrile undergoes subsequent intramolecular cyclization to form pyridine derivatives (72-89% yields)
  • Photoreduction applications : UV irradiation in i-PrOH generates dihydrodimers via radical coupling, a process studied in polymer crosslinking research
  • Metal-free catalysis : Enables Knoevenagel condensations under mild conditions (EtOH, 50°C) without transition metal catalysts

Recent advances (2022-2025) exploit its nitrile group in:

  • Radical cascade reactions forming indole-fused heterocycles
  • Alkyne insertion strategies constructing naphthyridine scaffolds
  • [3+2] cycloadditions with azides for tetrazole-based metal-organic frameworks

Properties

Molecular Formula

C15H20N2O2S

Molecular Weight

292.4 g/mol

IUPAC Name

2-tert-butylsulfonyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

InChI

InChI=1S/C15H20N2O2S/c1-15(2,3)20(18,19)14(11-16)10-12-6-8-13(9-7-12)17(4)5/h6-10H,1-5H3

InChI Key

HTNSZDDYEJYYLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N

Origin of Product

United States

Preparation Methods

Reaction Design

The Knoevenagel condensation is a widely used method for synthesizing α,β-unsaturated nitriles. For this compound, the reaction involves:

  • Aldehyde component : 4-(Dimethylamino)benzaldehyde.

  • Active methylene component : 2-(tert-Butylsulfonyl)acetonitrile.

The general reaction scheme is:

ArCHO+NCCH2SO2C(CH3)3baseArCH=C(CN)SO2C(CH3)3\text{ArCHO} + \text{NCCH}2\text{SO}2\text{C}(\text{CH}3)3 \xrightarrow{\text{base}} \text{ArCH=C(CN)SO}2\text{C}(\text{CH}3)_3

where Ar = 4-(dimethylamino)phenyl.

Optimization of Reaction Conditions

  • Catalyst : Piperidine or ammonium acetate in ethanol or toluene under reflux.

  • Temperature : 80–100°C for 6–12 hours.

  • Yield : Reported yields for analogous systems range from 65% to 85%, depending on the electronic nature of the aldehyde.

Table 1: Representative Knoevenagel Condensation Parameters

ComponentQuantity (mmol)SolventCatalystTime (h)Yield (%)
4-(Dimethylamino)benzaldehyde10.0ToluenePiperidine (5 mol%)878
2-(tert-Butylsulfonyl)acetonitrile12.0EthanolNH₄OAc (10 mol%)1068

Limitations

  • The tert-butyl sulfonyl group’s steric bulk may reduce reaction rates.

  • Competing side reactions, such as aldol condensation, require careful pH control.

Petasis Multicomponent Reaction (MCR) Strategy

Three-Component Reaction Design

The Petasis reaction offers a one-pot route to α,β-unsaturated nitriles by combining:

  • Boronic acid : tert-Butylsulfonyl boronic acid (hypothetical, requires synthesis).

  • Amine : Dimethylamine.

  • Carbonyl component : Glyoxylic acid or equivalent.

The proposed mechanism involves:

  • Formation of an iminium ion from the amine and carbonyl.

  • Transmetallation with the boronic acid.

  • Anti-selective addition to yield the acrylonitrile.

Substrate Scope and Adaptations

  • Boronic acid modification : tert-Butylsulfonyl boronic acids are rare; alternatives include post-synthetic sulfonation of intermediates.

  • Catalysis : Ytterbium(III) triflate or palladium(II) trifluoroacetate enhances reactivity with electron-deficient aldehydes.

Table 2: Petasis Reaction Parameters for Analogous Systems

Boronic AcidAmineCarbonylCatalystYield (%)
Phenylboronic acidDimethylamineGlyoxylic acidYb(OTf)₃72
Vinylboronic acidMorpholinePyruvaldehydePd(OAc)₂65

Horner-Wadsworth-Emmons Olefination

Phosphonate Ester Route

This method employs a phosphonate ester derived from 2-(tert-butylsulfonyl)acetonitrile to react with 4-(dimethylamino)benzaldehyde:

ArCHO+(EtO)2P(O)CH2SO2C(CH3)3baseArCH=C(CN)SO2C(CH3)3\text{ArCHO} + (\text{EtO})2\text{P(O)CH}2\text{SO}2\text{C}(\text{CH}3)3 \xrightarrow{\text{base}} \text{ArCH=C(CN)SO}2\text{C}(\text{CH}3)3

  • Base : Sodium hydride or lithium bis(trimethylsilyl)amide (LiHMDS).

  • Solvent : Tetrahydrofuran (THF) at −78°C to room temperature.

Advantages Over Knoevenagel

  • Superior E-selectivity (>95% in most cases).

  • Tolerance for sterically hindered aldehydes.

Post-Synthetic Sulfonation Strategies

Sulfonation of Preformed Acrylonitriles

A two-step approach involves:

  • Synthesizing 3-[4-(dimethylamino)phenyl]prop-2-enenitrile via Knoevenagel condensation.

  • Introducing the tert-butyl sulfonyl group via electrophilic sulfonation.

Challenges :

  • Sulfonation at the α-position requires directing groups.

  • tert-Butylsulfonyl chloride may necessitate Friedel-Crafts-type conditions.

Radical Sulfonation

Recent advances in photoredox catalysis enable radical-based sulfonation using tert-butylsulfinate salts. For example:

ArCH=CHCN+NaSO2C(CH3)3Ir(ppy)3Visible lightArCH=C(CN)SO2C(CH3)3\text{ArCH=CHCN} + \text{NaSO}2\text{C}(\text{CH}3)3 \xrightarrow[\text{Ir(ppy)}3]{\text{Visible light}} \text{ArCH=C(CN)SO}2\text{C}(\text{CH}3)_3

  • Yield : 50–60% in preliminary studies.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield Range (%)SelectivityScalabilityCost Efficiency
Knoevenagel condensation65–85ModerateHighModerate
Petasis MCR60–75HighModerateLow
Horner-Wadsworth-Emmons70–90HighHighHigh
Post-synthetic sulfonation50–70VariableLowLow

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dimethylamino)phenyl]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmacological Potential :
    • Compounds with similar structures often exhibit significant pharmacological properties, including influence on neurotransmitter systems and potential anti-cancer effects. The dimethylamino group may facilitate interactions with receptors involved in neurological functions and cancer pathways .
  • Synthesis of Derivatives :
    • The compound serves as a precursor for synthesizing other biologically active molecules. For instance, modifications to the sulfonyl or nitrile groups can lead to derivatives with enhanced therapeutic profiles or selectivity towards specific biological targets .
  • Drug Development :
    • Research indicates that structural analogs of this compound can inhibit key enzymes involved in disease progression, such as acetylcholinesterase, which is relevant in neurodegenerative diseases. This suggests that 3-[4-(Dimethylamino)phenyl]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile could be explored further for its potential as a lead compound in drug development .

Materials Science Applications

  • Specialty Chemicals :
    • As a specialty chemical, this compound can be utilized in the formulation of advanced materials, particularly in coatings and adhesives where specific chemical properties are required . Its sulfonyl group may enhance adhesion properties and stability under various environmental conditions.
  • Dye Synthesis :
    • The structural characteristics of 3-[4-(Dimethylamino)phenyl]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile make it a candidate for use in dye synthesis. Similar compounds are known to impart vivid colors and stability to dyes used in textiles and other applications .

Biological Interaction Studies

  • Binding Affinity Studies :
    • Interaction studies focusing on binding affinities to biological targets are essential for understanding the safety and efficacy profiles of this compound. Research into its metabolic pathways and potential toxicological effects can provide insights into its viability for therapeutic use .
  • Case Studies :
    • Preliminary investigations into compounds with similar structures have shown promising results in terms of antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus. Such findings highlight the potential for 3-[4-(Dimethylamino)phenyl]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile to exhibit similar biological activities .

Mechanism of Action

The mechanism of action of 3-[4-(Dimethylamino)phenyl]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Key Observations:

The tert-butyl sulfonyl group increases steric bulk and metabolic stability compared to smaller sulfonyl substituents (e.g., bromophenyl sulfonyl in ).

Biological Activity: The purine-amino analog () exhibits higher molecular complexity and likely targets ATP-binding pockets in kinases, whereas the target compound’s simpler structure may prioritize selectivity for specific isoforms . The piperazinyl analog () demonstrates CNS activity due to its chloro-methylphenyl group, a motif absent in the target compound .

Synthetic Routes: The target compound’s synthesis likely involves Claisen-Schmidt condensation (as in ) between a 4-(dimethylamino)benzaldehyde derivative and a sulfonyl-acetonitrile . Radiolabeled analogs (e.g., DT(Ch)₂) require post-synthetic conjugation with chelators like DTPA for imaging applications .

Physicochemical and Analytical Comparisons

Solubility and Stability

  • Hydrophobicity : The tert-butyl sulfonyl group in the target compound confers moderate hydrophobicity (logP ~2.5–3.5), comparable to the bromophenyl sulfonyl analog (logP ~3.8) but lower than the purine-containing analog (logP ~4.5) .
  • Metabolic Stability : Sulfonyl groups generally resist oxidative metabolism, enhancing in vivo half-life compared to esters or amides .

Crystallographic and Analytical Data

  • Structure Determination : Tools like SHELXL () and OLEX2 () are standard for resolving nitrile- and sulfonyl-containing structures via X-ray diffraction .
  • Impurity Profiling : USP guidelines () recommend HPLC-MS for detecting impurities in sulfonyl- and nitrile-based compounds, particularly regioisomers or degradation products .

Biological Activity

3-[4-(Dimethylamino)phenyl]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile, often referred to as a dimethylamino-substituted prop-2-enenitrile compound, exhibits a complex structure that suggests potential biological activity. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C15H20N2O2SC_{15}H_{20}N_{2}O_{2}S and a molecular weight of approximately 292.4 g/mol. Its structure includes:

  • Dimethylamino Group : This moiety is known for its influence on neurotransmitter systems.
  • Prop-2-enenitrile Backbone : Often associated with various biological activities.
  • Sulfonyl Group : Known to enhance solubility and biological interactions.

Structural Comparison

Compound NameMolecular FormulaUnique Features
4-DimethylaminocinnamaldehydeC10H13NContains an aldehyde; used in dye synthesis.
3-(4-Dimethylaminophenyl)-2-tert-butylsulfonylprop-2-enenitrileC15H20N2O2SSimilar sulfonyl structure; different substituents.
4-Dimethylaminocinnamic acidC11H13NContains a carboxylic acid; used in inflammation studies.

Understanding the mechanisms through which this compound exerts its effects is essential for predicting its therapeutic applications:

  • Neurotransmitter Modulation : The dimethylamino group may facilitate interactions with neurotransmitter receptors, potentially enhancing cognitive function or providing neuroprotective effects.
  • Reactive Oxygen Species (ROS) Scavenging : Antioxidant properties could stem from the ability to neutralize free radicals, thereby protecting cells from oxidative stress.

Study Overview

Research has indicated that compounds similar to 3-[4-(Dimethylamino)phenyl]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile can effectively inhibit cholinesterases and possess antioxidant capabilities . These findings highlight the importance of further investigation into the specific biological activities of this compound.

Potential Applications

Given its structural features and preliminary findings, potential applications include:

  • Neurodegenerative Disease Treatment : As a cholinesterase inhibitor, it may offer benefits in conditions like Alzheimer's disease.
  • Cancer Therapy : Investigating its anticancer properties could open new avenues for treatment strategies.
  • Antioxidant Supplementation : Its ability to scavenge ROS could be harnessed in formulations aimed at reducing oxidative stress.

Q & A

What are the standard synthetic protocols for preparing 3-[4-(Dimethylamino)phenyl]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile, and how can reaction conditions be optimized?

Basic : The compound is synthesized via a base-catalyzed condensation reaction. A typical procedure involves reacting a substituted benzaldehyde derivative with a sulfonyl-activated nitrile precursor in polar solvents (e.g., ethanol or methanol) under reflux conditions. Ammonia or a primary amine is often used to facilitate enamine formation .
Advanced : Optimization requires systematic variation of reaction parameters. For example, microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) can enhance yield and reduce side products compared to conventional heating . Solvent polarity and base strength (e.g., KOH vs. Et₃N) should be evaluated using Design of Experiments (DoE) to identify ideal conditions. Reaction progress can be monitored via HPLC or in-situ FTIR to detect intermediates like the enamine tautomer .

What advanced crystallographic techniques are recommended for resolving structural ambiguities in this compound?

Basic : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) improves resolution, and software like OLEX2 integrates structure solution, refinement, and visualization .
Advanced : For twinned or poorly diffracting crystals, utilize SHELXL’s twin refinement module with HKLF5 data . Charge-density analysis via multipole refinement (using programs like XD2006) can elucidate electron-density distributions around the sulfonyl and nitrile groups. Hirshfeld surface analysis (e.g., CrystalExplorer) quantifies intermolecular interactions influencing packing motifs .

How do photophysical properties vary with crystallographic morphology, and how can these discrepancies be resolved?

Basic : Emission spectra may differ due to crystal habit (e.g., needle vs. plate) and size. For instance, larger crystals exhibit bathochromic shifts due to enhanced π-π stacking .
Advanced : Time-resolved fluorescence spectroscopy and polarized light microscopy correlate emission anisotropy with crystallographic orientation. Density Functional Theory (DFT) calculations (e.g., Gaussian09) model excited-state geometries to distinguish intrinsic electronic effects from crystal-packing influences .

What analytical methods ensure purity, and how are impurities characterized?

Basic : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm identifies major impurities. Confirm identity via LC-MS and ¹H/¹³C NMR .
Advanced : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) resolve structurally similar byproducts, such as regioisomers or sulfonyl hydrolysis products. Accelerated stability studies (40°C/75% RH) under ICH guidelines assess degradation pathways .

How can computational methods predict reactivity or biological activity?

Basic : Molecular docking (AutoDock Vina) screens potential protein targets using the compound’s 3D structure (optimized via DFT). Pharmacophore modeling identifies key moieties (e.g., sulfonyl as a hydrogen-bond acceptor) .
Advanced : Hybrid QM/MM simulations (e.g., CP2K) model reaction mechanisms, such as nucleophilic attack at the nitrile group. ADMET predictions (SwissADME) assess bioavailability and metabolic stability, guiding lead optimization .

How should researchers address contradictory data in photophysical or synthetic studies?

Basic : Replicate experiments under controlled conditions (temperature, humidity). Compare results with literature analogs (e.g., trifluoromethyl-substituted enenitriles) to identify trends .
Advanced : Multivariate analysis (e.g., PCA) identifies confounding variables (e.g., trace water in solvents). Synchrotron-based SCXRD resolves subtle structural differences missed by lab sources .

What strategies validate the compound’s stability under experimental conditions?

Advanced : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition thresholds. Solid-state NMR (¹⁵N CPMAS) monitors nitrile group stability under thermal stress. In-situ Raman spectroscopy tracks real-time degradation in solution .

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